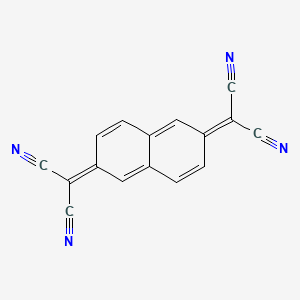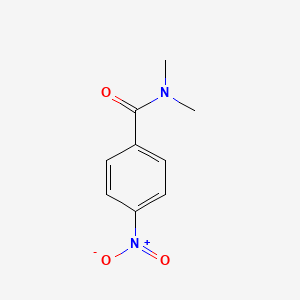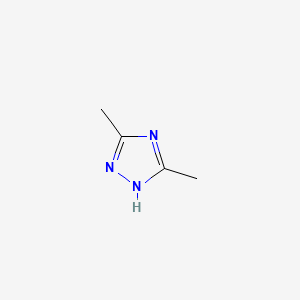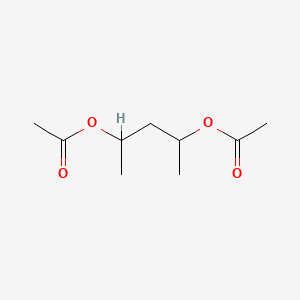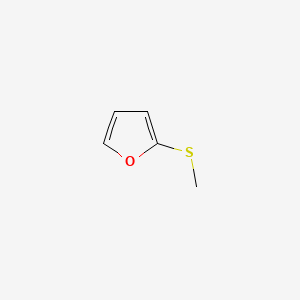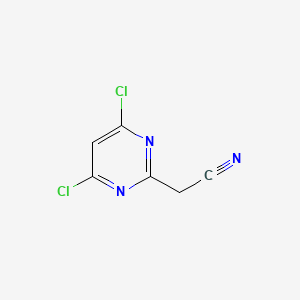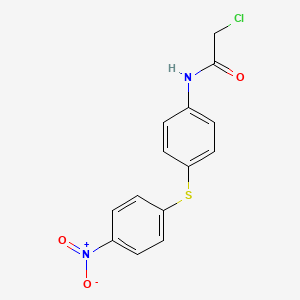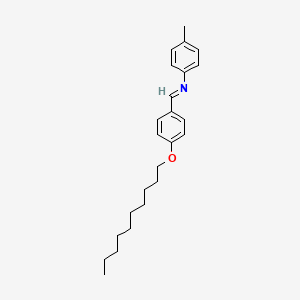
p-Decyloxybenzylidene p-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to p-Decyloxybenzylidene p-toluidine involves the Claisen-Schmidt condensation reaction, which is a well-established method for creating carbon-carbon double bonds between aldehydes and ketones. In the context of synthesizing pyridinyl analogues of dibenzylideneacetone (pyr-dba), this reaction was performed using substituted nicotinaldehyde and acetone in the presence of potassium carbonate (K2CO3) in a mixed solvent system of toluene, ethanol, and water. This method proved to be efficient and yielded moderate to excellent results under mild conditions, suggesting that similar procedures could be applicable for synthesizing p-Decyloxybenzylidene p-toluidine analogues .
Molecular Structure Analysis
X-ray diffraction studies have provided insights into the molecular structure of p-Decyloxybenzylidene p-toluidine. The molecule is nearly planar, which is a common feature in compounds that exhibit mesogenic (liquid crystal) properties. The crystal packing is characterized by alternating loose regions formed by aliphatic fragments and pseudostacks of aromatic fragments. These stacks are built of dimers linked by π-stacking interactions between benzene rings. The absence of weak directional interactions between dimers in a stack is noteworthy and suggests that the crystal packing could be indicative of nematic properties .
Chemical Reactions Analysis
While the provided data does not detail specific chemical reactions involving p-Decyloxybenzylidene p-toluidine, the structural analysis suggests that the compound could participate in reactions typical for benzylideneaniline derivatives. These could include further functionalization of the aromatic rings or the aliphatic chain, as well as reactions at the imine bond (C=N) due to its nucleophilic and electrophilic sites .
Physical and Chemical Properties Analysis
The physical properties of p-Decyloxybenzylidene p-toluidine derivatives are closely related to their mesogenic behavior. The nearly planar structure and the presence of π-stacking interactions contribute to the formation of liquid crystalline phases. The crystal-mesophase transition is a key physical property, and for related compounds, this transition has been discussed in terms of the arrangement of molecules in tilted layers, which is a precursor to the tilted smectic phase. The retention of the structure of aromatic regions upon melting is crucial for the formation of the mesogenic phase, as demonstrated by the behavior of similar compounds .
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity
Research in the field of antioxidants is crucial for understanding how compounds like p-Decyloxybenzylidene p-toluidine might interact with biological systems. Methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could be applicable for assessing the antioxidant potential of p-Decyloxybenzylidene p-toluidine. These methods rely on spectrophotometry to assess the kinetics or equilibrium states of chemical reactions involving antioxidants (Munteanu & Apetrei, 2021).
Enzymatic Remediation and Organic Pollutant Degradation
Enzymes such as laccases and peroxidases, in the presence of redox mediators, can degrade various organic pollutants, offering a potential application for p-Decyloxybenzylidene p-toluidine in wastewater treatment or environmental remediation. The effectiveness of these enzymatic systems, particularly in the degradation of recalcitrant compounds, highlights a research area where p-Decyloxybenzylidene p-toluidine's properties could be explored (Husain & Husain, 2007).
Cytochrome P450 Enzymes in Biotechnology
Cytochrome P450 enzymes are pivotal in synthetic biology for their ability to oxidize a wide range of chemical scaffolds. Research into these enzymes and their engineered variants offers insights into how p-Decyloxybenzylidene p-toluidine might be used in the production of pharmaceuticals, antibiotics, and other valuable chemicals through biocatalytic processes (Girvan & Munro, 2016).
Environmental Health and Toxicology
Understanding the environmental and health impacts of chemical compounds is critical. Research on the toxicity and biodegradation pathways of similar compounds can provide a framework for studying p-Decyloxybenzylidene p-toluidine's environmental fate, potential bioaccumulation, and effects on human health. This knowledge is essential for developing safe and sustainable applications of new chemical compounds (Koop & Coon, 1986).
Safety And Hazards
While specific safety and hazard information for p-Decyloxybenzylidene p-toluidine is not available, it’s worth noting that p-toluidine, a related compound, is considered hazardous . It can cause skin irritation, serious eye irritation, and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFSSZJROUJXJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276386 |
Source


|
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Decyloxybenzylidene p-toluidine | |
CAS RN |
53764-62-8, 124454-61-1 |
Source


|
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Decyloxybenzylidene p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


